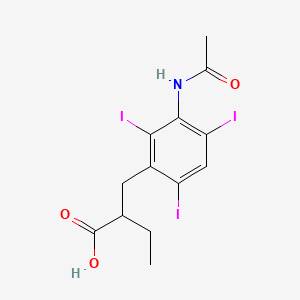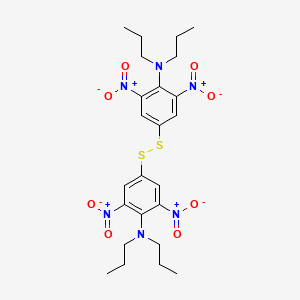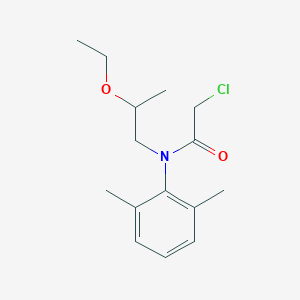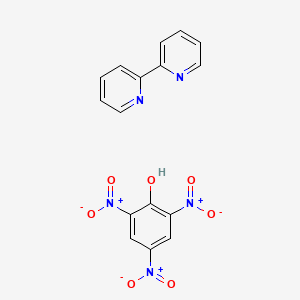
2-Pyridin-2-ylpyridine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-2-ylpyridine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-Pyridin-2-ylpyridine and 2,4,6-trinitrophenol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-Trinitrophenol can be synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The synthesis of 2-Pyridin-2-ylpyridine typically involves the coupling of pyridine derivatives under specific conditions, often using catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes, where phenol is treated with nitric acid in the presence of sulfuric acid. The reaction is carefully controlled to ensure safety and efficiency, given the explosive nature of the product . The production of 2-Pyridin-2-ylpyridine on an industrial scale would involve similar coupling reactions, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro compounds.
Reduction: Reduction of 2,4,6-trinitrophenol can lead to the formation of aminophenols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The conditions vary depending on the desired reaction, often requiring controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of phenol, depending on the reaction pathway chosen .
Applications De Recherche Scientifique
2,4,6-Trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating calorimeters.
Biology: Employed in biochemical studies to investigate oxidative processes.
Medicine: Historically used as an antiseptic and in burn treatments.
Industry: Utilized in the production of explosives and dyes .
Mécanisme D'action
The mechanism of action of 2,4,6-trinitrophenol involves its ability to undergo electrophilic substitution reactions due to the electron-withdrawing nature of the nitro groups. This increases the reactivity of the phenol ring, making it more susceptible to attack by nucleophiles . The molecular targets and pathways involved include interactions with various enzymes and proteins, affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Another nitroaromatic compound with similar properties but fewer nitro groups.
Trinitrotoluene (TNT): A well-known explosive with a similar nitro group arrangement but different aromatic core.
Nitrobenzene: A simpler nitroaromatic compound with a single nitro group attached to a benzene ring .
Uniqueness
2,4,6-Trinitrophenol is unique due to its high acidity and explosive nature, which distinguishes it from other nitroaromatic compounds. Its ability to form stable complexes with metals and its use in various industrial applications further highlight its distinct properties .
Propriétés
Numéro CAS |
41569-60-2 |
|---|---|
Formule moléculaire |
C16H11N5O7 |
Poids moléculaire |
385.29 g/mol |
Nom IUPAC |
2-pyridin-2-ylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H8N2.C6H3N3O7/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H;1-2,10H |
Clé InChI |
SIPJHUXGBDXSON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


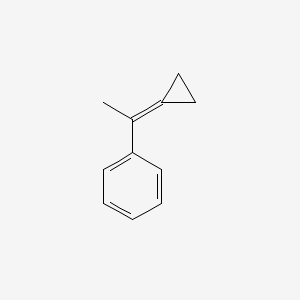
![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
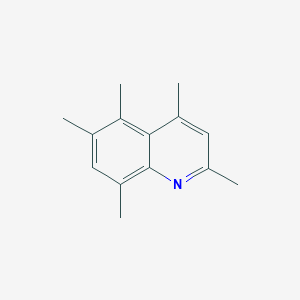

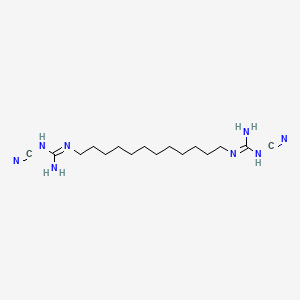
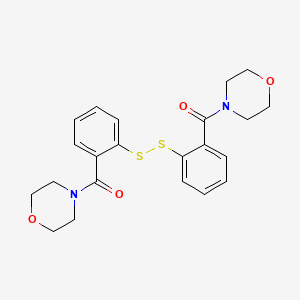
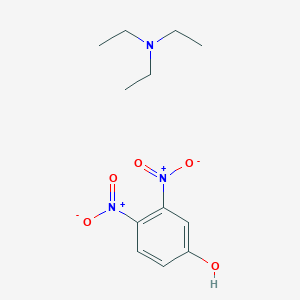
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
